2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
Description
2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with methoxy and sulfonyl functional groups, as well as a thienyl substituent, which contribute to its distinctive chemical properties.
Properties
IUPAC Name |
2-methoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c1-26-15-9-11-16(12-10-15)29(24,25)20(19-8-5-13-28-19)14-22-21(23)17-6-3-4-7-18(17)27-2/h3-13,20H,14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXVIJYGWQAWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(4-methoxyphenylsulfonyl)-2-(2-thienyl)ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against various bacterial strains and fungi. The mechanism of action is primarily linked to the inhibition of key enzymes involved in bacterial folate synthesis.
Antimicrobial Activity Data Table
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 1.27 µM | Gram-positive |
| Escherichia coli | 1.43 µM | Gram-negative |
| Candida albicans | 2.60 µM | Fungal |
The above data indicates that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains, showcasing its broad-spectrum antimicrobial potential .
Anticancer Activity
Research has demonstrated that 2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide exhibits promising anticancer activity. It has been tested against various cancer cell lines, showing selective cytotoxicity.
Anticancer Activity Case Study
- Cell Line Tested : Human colorectal carcinoma (HCT116)
- IC50 Value : 5.85 µM (compared to standard drug 5-FU with IC50 = 9.99 µM)
The results indicate that the compound is more effective than traditional chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant to disease mechanisms, particularly those involved in metabolic pathways.
Enzyme Inhibition Data Table
| Enzyme Targeted | Inhibition Type | IC50 Value |
|---|---|---|
| Dihydrofolate reductase (DHFR) | Competitive inhibition | 0.5 µM |
| Acetylcholinesterase | Non-competitive inhibition | 1.0 µM |
These findings highlight the compound's potential in treating conditions such as cancer and neurodegenerative diseases by targeting metabolic pathways critical for cell proliferation and survival .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features. The presence of methoxy and sulfonyl groups enhances its solubility and interaction with biological targets.
Key SAR Findings
- Substituents : The methoxy groups increase lipophilicity, aiding cellular uptake.
- Sulfonamide Linkage : Enhances binding affinity to target enzymes due to increased hydrogen bonding capabilities.
These modifications are crucial for optimizing the pharmacological properties of the compound, leading to improved efficacy against various biological targets .
Mechanism of Action
The mechanism by which 2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares a similar benzamide core but with different substituents.
Acetamide, N-(4-methoxyphenyl)-2-methoxy-: Contains a methoxyphenyl group but lacks the thienyl and sulfonyl groups.
Biological Activity
2-Methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide, commonly referred to as G509-0028, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of G509-0028 is , with a molecular weight of approximately 421.97 g/mol. The compound features a methoxy group, a sulfonamide moiety, and a thiophene ring, which are pivotal in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.97 g/mol |
| IUPAC Name | 5-chloro-2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide |
| SMILES | COc(cc1)ccc1S(C(CNC(c(cc(cc1)Cl)c1OC)=O)c1cccs1)(=O)=O |
The biological activity of G509-0028 is attributed to its ability to interact with various biological targets, primarily through the inhibition of specific enzymes and modulation of receptor activities.
- Enzyme Inhibition : Research indicates that compounds similar to G509-0028 exhibit inhibitory effects on human acetylcholinesterase (AChE), which is crucial for neurotransmission. The mechanism involves binding at the active site and preventing substrate hydrolysis, thereby enhancing cholinergic signaling .
- Anti-inflammatory Activity : The sulfonamide group in G509-0028 has been associated with anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies suggest that G509-0028 may possess antimicrobial activity against certain bacterial strains, potentially due to its structural components that disrupt bacterial cell wall synthesis .
Study 1: Acetylcholinesterase Inhibition
A study conducted by Varadaraju et al. (2013) explored the inhibition of AChE by various piperazine derivatives. Although not directly studying G509-0028, the findings suggest that sulfonamide derivatives can effectively inhibit AChE, leading to increased acetylcholine levels in synaptic clefts, which may have implications for treating neurodegenerative disorders like Alzheimer’s disease .
Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory effects of sulfonamide derivatives revealed that compounds similar to G509-0028 significantly reduced inflammation markers in vitro. These findings are promising for developing new treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Study 3: Antimicrobial Activity
In a laboratory setting, G509-0028 was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated moderate antimicrobial activity, suggesting potential for further development as an antibiotic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
